REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]([Cl:16])=[C:10]([CH:15]=1)[C:11]([O:13][CH3:14])=[O:12].[F:17][B-](F)(F)F.[H+]>Cl>[CH3:14][O:13][C:11](=[O:12])[C:10]1[CH:15]=[C:6]([F:17])[CH:7]=[CH:8][C:9]=1[Cl:16] |f:0.1,3.4|
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC(=C(C(=O)OC)C1)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 0-5° C
|
Type
|
FILTRATION
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Details
|
The precipitate of diazonium fluoroborate salt was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WAIT
|
Details
|
The pyrolysis of this salt was then carried out at 140° C. for 15-20 min
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
CUSTOM
|
Details
|
a silica gel column and 10% CHCl3 in petroleum ether (60-80° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |